molecular formula C16H13N3O2 B14359326 N-Phenyl-N'-(5-phenyl-1,3-oxazol-2-yl)urea CAS No. 90831-46-2

N-Phenyl-N'-(5-phenyl-1,3-oxazol-2-yl)urea

Cat. No.: B14359326
CAS No.: 90831-46-2
M. Wt: 279.29 g/mol
InChI Key: ABYWXVJOLFHNOB-UHFFFAOYSA-N
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Description

N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea is a compound that belongs to the class of oxazole derivatives. Oxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea typically involves the reaction of phenyl isocyanate with 5-phenyl-1,3-oxazol-2-amine. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

This includes optimizing reaction conditions, using industrial-grade solvents, and employing large-scale purification techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • N-Phenyl-N’-(5-methyl-1,3-oxazol-2-yl)urea
  • N-Phenyl-N’-(5-ethyl-1,3-oxazol-2-yl)urea
  • N-Phenyl-N’-(5-phenyl-1,3-thiazol-2-yl)urea

Uniqueness

N-Phenyl-N’-(5-phenyl-1,3-oxazol-2-yl)urea is unique due to the presence of both phenyl and oxazole moieties, which contribute to its distinct chemical and biological properties. The phenyl group enhances its hydrophobic interactions, while the oxazole ring provides a site for potential hydrogen bonding and other interactions with biological targets .

Properties

CAS No.

90831-46-2

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

1-phenyl-3-(5-phenyl-1,3-oxazol-2-yl)urea

InChI

InChI=1S/C16H13N3O2/c20-15(18-13-9-5-2-6-10-13)19-16-17-11-14(21-16)12-7-3-1-4-8-12/h1-11H,(H2,17,18,19,20)

InChI Key

ABYWXVJOLFHNOB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(O2)NC(=O)NC3=CC=CC=C3

Origin of Product

United States

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